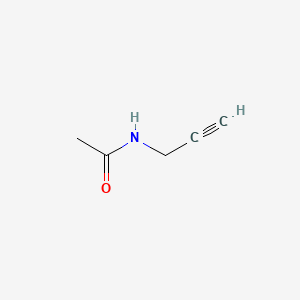
2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine
Übersicht
Beschreibung
2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine is a chemical compound with the CAS Number: 885704-66-5 . It has a molecular weight of 211.69 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The Inchi Code for 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine is 1S/C10H14ClN3/c1-8-2-4-14(5-3-8)10-7-12-6-9(11)13-10/h6-8H,2-5H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 211.69 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its pyrazine ring, a bicyclic structure containing nitrogen atoms, is a common motif in many pharmaceuticals and agrochemicals. The presence of the chloro and methylpiperidinyl groups allows for further functionalization through various organic reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Material Science
In material science, 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine can be used to synthesize novel polymers and co-polymers. These materials could exhibit unique properties such as thermal stability, electrical conductivity, or photovoltaic capabilities, making them suitable for use in electronic devices or as part of solar cells .
Chemical Synthesis
The compound is valuable in chemical synthesis, where it can act as a ligand for transition metals, facilitating various catalytic processes. This is particularly relevant in the development of new catalytic systems that can be used for environmentally friendly chemical transformations .
Chromatography
In chromatography, derivatives of this compound could be employed as stationary phases due to their potential for selective interactions with analytes. This could improve the separation of complex mixtures in analytical chemistry applications .
Analytical Chemistry
2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine: may be used as a reagent or a standard in analytical methods. Its well-defined structure and properties make it suitable for use in calibrating instruments or developing new analytical techniques .
Pharmacology
Given its structural similarity to compounds that exhibit biological activity, this chemical could be used in pharmacological research. It might serve as a precursor or an intermediate in the synthesis of drugs targeting various diseases, where the pyrazine core is often found in bioactive molecules .
Wirkmechanismus
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-chloro-6-(4-methylpiperidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-2-4-14(5-3-8)10-7-12-6-9(11)13-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKTYBAQFJUFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















